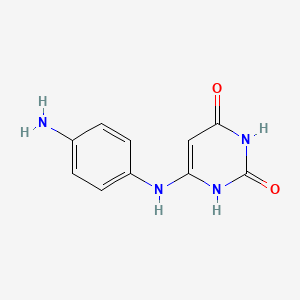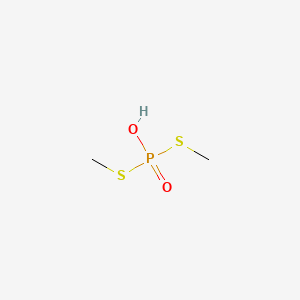
1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-(1-methylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Meldrum’s acid was first synthesized by Andrew Norman Meldrum in 1908 through a condensation reaction of acetone with malonic acid in the presence of acetic anhydride and sulfuric acid . Alternative synthetic routes include the reaction of malonic acid with isopropenyl acetate (an enol derivative of acetone) and catalytic sulfuric acid . Another method involves the reaction of carbon suboxide (C3O2) with acetone in the presence of oxalic acid .
Industrial Production Methods
Industrial production of Meldrum’s acid typically follows the original synthesis method due to its efficiency and high yield. The controlled addition of acetic anhydride to a mixture of acetone, malonic acid, and an acid catalyst ensures optimal reaction conditions and product purity .
Analyse Chemischer Reaktionen
Types of Reactions
Meldrum’s acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can yield a variety of derivatives.
Substitution: Meldrum’s acid is known for its reactivity in substitution reactions, particularly in the formation of carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in reactions with Meldrum’s acid include aldehydes, ketones, and various catalysts. Reaction conditions often involve acidic or basic environments to facilitate the desired transformations .
Major Products Formed
The major products formed from reactions involving Meldrum’s acid include β-keto esters, macrocyclic β-keto lactones, and various substituted heterocycles .
Wissenschaftliche Forschungsanwendungen
Meldrum’s acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Meldrum’s acid involves the loss of a hydrogen ion from the methylene group in the ring, creating a double bond between it and one of the adjacent carbons, and a negative charge in the corresponding oxygen . This anion is stabilized by resonance, allowing for various chemical transformations . The high acidity of Meldrum’s acid is attributed to the energy-minimizing conformation structure that destabilizes the C-H bond in the ground state .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimedone: Similar in structure but exists predominantly as the mono-enol tautomer in solution.
Barbituric Acid: Shares some chemical properties but differs in its tautomeric forms and reactivity.
Dimethyl Malonate: Less acidic compared to Meldrum’s acid and exhibits different reactivity patterns.
Uniqueness
Meldrum’s acid is unique due to its high acidity, which is eight orders of magnitude greater than that of dimethyl malonate . This property, along with its stability and reactivity, makes it a versatile reagent in organic synthesis .
Eigenschaften
CAS-Nummer |
72651-95-7 |
|---|---|
Molekularformel |
C9H14O4 |
Molekulargewicht |
186.20 g/mol |
IUPAC-Name |
2,2-dimethyl-5-propan-2-yl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C9H14O4/c1-5(2)6-7(10)12-9(3,4)13-8(6)11/h5-6H,1-4H3 |
InChI-Schlüssel |
QIXBKCQMVPXYQY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1C(=O)OC(OC1=O)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


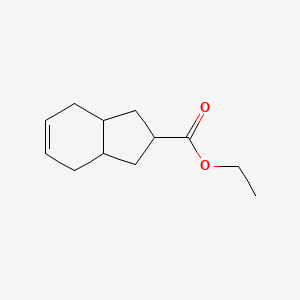
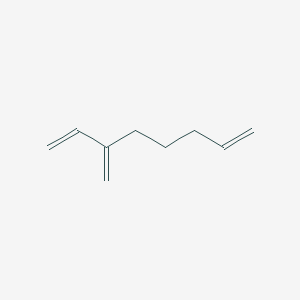

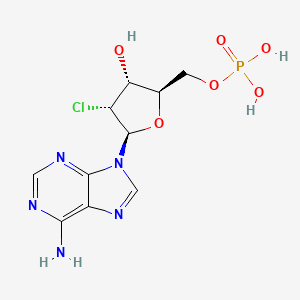
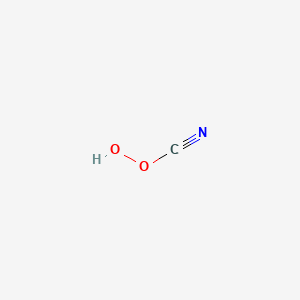

![6-Methyl-3,3-diphenyl-1-oxaspiro[3.5]nona-5,8-diene-2,7-dione](/img/structure/B14478510.png)
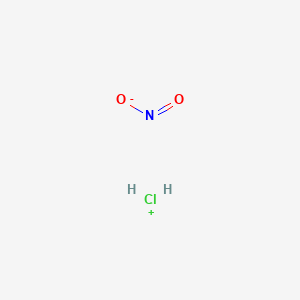
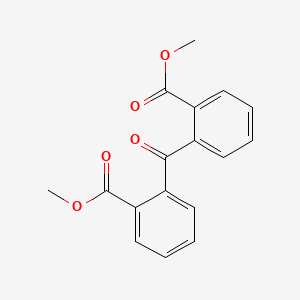
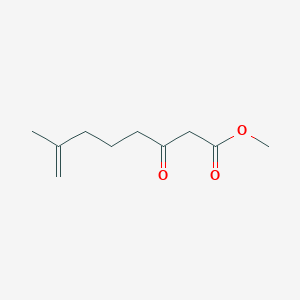
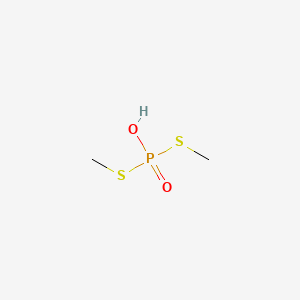
![Dibutyltinbis[2-(octanoyloxy)ethylmercaptide]](/img/structure/B14478541.png)
